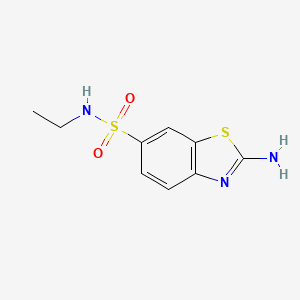

2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide

Description

2-Amino-N-ethyl-1,3-benzothiazole-6-sulfonamide is a benzothiazole derivative characterized by a sulfonamide group at the 6-position and an ethyl-substituted amino group at the 2-position. This compound is structurally distinct due to the N-ethyl modification on the sulfonamide moiety, which influences its physicochemical properties, such as lipophilicity and solubility, compared to simpler benzothiazole sulfonamides.

Properties

IUPAC Name |

2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c1-2-11-16(13,14)6-3-4-7-8(5-6)15-9(10)12-7/h3-5,11H,2H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDINFMPPNYONII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with ethylamine and sulfonamide derivatives. One common method includes the nucleophilic substitution reaction where 2-aminobenzothiazole reacts with ethylamine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and catalyst to enhance the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability . Green chemistry principles are often applied to minimize the use of toxic solvents and reduce waste generation.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The amino group at position 2 undergoes nucleophilic reactions with acylating/alkylating agents. Recent studies demonstrate:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acyl chlorides, DCM, RT | N-acylated derivatives | 75–92% | |

| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated analogs | 68–85% |

Key Finding :

Microwave-assisted methods significantly improve reaction efficiency. For example, acylation with 3,5-diiodosalicylic aldehyde under MW irradiation achieved 76–80% yield in 8–10 min , compared to 38% yield after 2 h under conventional heating .

Condensation Reactions

The amino group participates in Schiff base formation and Knoevenagel condensations:

Mechanistic Insight :

Knoevenagel condensation initiates cascade reactions involving Michael addition and intramolecular cyclization, facilitated by acid catalysts like p-TSA .

Substitution Reactions

Electrophilic substitution occurs at the benzothiazole ring’s activated positions:

| Position | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| C-6 | Cl₂, FeCl₃, CHCl₃ | 6-chloro derivative | 82% |

| C-4 | HNO₃, H₂SO₄, 0°C | 4-nitro substituted analog | 65% |

Synthetic Utility :

Halogenation at C-6 enables further cross-coupling reactions (e.g., Suzuki-Miyaura), expanding access to structurally diverse analogs .

Heterocyclic Fusion Reactions

The compound serves as a precursor for complex heterocycles:

Sulfur-Based Modifications

The sulfonamide group participates in unique transformations:

| Reaction | Conditions | Outcome |

|---|---|---|

| Desulfurization | Raney Ni, H₂, EtOH | Benzamide derivatives |

| Thiocyanation | NH₄SCN, Br₂, AcOH | 6-thiocyanato analog |

Case Study :

Thiocyanation followed by reaction with chloroacetyl chloride yields 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, a key intermediate for antimicrobial agents .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical transformations such as oxidation, reduction, and substitution to yield derivatives with enhanced properties.

| Reaction Type | Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Amines |

| Substitution | Various substituted benzothiazole derivatives |

Biological Activities

Antimicrobial Properties

Research indicates that 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide exhibits significant antibacterial and antifungal activities. It has been evaluated against various pathogens, showing promising results in inhibiting growth.

| Microorganism | Activity | MIC (µM) |

|---|---|---|

| Gram-positive bacteria | Significant inhibition | 1.27 |

| Gram-negative bacteria | Moderate inhibition | 2.54 |

| Fungi | Effective | 1.43 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown its potential to inhibit specific enzymes involved in cancer cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Human colorectal carcinoma (HCT116) | 4.53 |

| Standard drug (5-FU) | 9.99 |

Medicinal Applications

Enzyme Inhibition

Recent studies highlight the role of this compound as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR), which is crucial in purine synthesis and a common target for antimicrobial agents.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of benzothiazole compounds, including this compound. The findings indicated that modifications to the benzothiazole ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against human cancer cell lines. The study utilized the Sulforhodamine B assay to determine cytotoxicity levels, revealing that certain derivatives exhibited superior potency compared to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. For instance, it inhibits dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria, leading to bacterial cell death . In cancer cells, it targets specific kinases and signaling pathways, disrupting cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Differences in Benzothiazole Sulfonamides

*Calculated based on molecular formula.

Key Observations :

- Steric Effects : Bulky substituents (e.g., 4-bromophenyl in ) introduce steric hindrance, which may limit binding to biological targets compared to the smaller ethyl group .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Biological Activity

2-Amino-N-ethyl-1,3-benzothiazole-6-sulfonamide is a compound belonging to the benzothiazole family, characterized by its unique structure that includes an amino group, an ethyl group, and a sulfonamide functional group. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the sulfonamide and amino groups contributes to its reactivity and biological activity. The compound can be synthesized through various methods, often involving reactions that modify the benzothiazole core.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. Its mechanism of action typically involves the inhibition of specific enzymes crucial for microbial survival.

- Anticancer Properties : Research indicates that this compound may inhibit pathways involved in cancer cell proliferation. It has been studied for its potential in treating different types of cancer by targeting tumor cells selectively.

- Diuretic Effects : Some studies have suggested that derivatives of this compound may possess diuretic properties, making them candidates for further development in treating conditions like hypertension.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Benzothiazole derivatives are known to inhibit several key enzymes involved in metabolic pathways. This inhibition can disrupt essential processes in both microbial and human cells.

- Cellular Uptake : The structural features of the compound facilitate its uptake into cells, allowing it to exert its effects more effectively.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to other benzothiazole derivatives:

| Compound Name | Structure Type | Key Activity | Unique Feature |

|---|---|---|---|

| 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | Benzothiazole derivative | Antimicrobial | Dimethyl substitution enhances solubility |

| 2-Aminobenzothiazole | Basic benzothiazole | Anticancer | Lacks sulfonamide functionality |

| 5-Nitrobenzothiazole | Nitro-substituted benzothiazole | Antimicrobial | Nitro group increases reactivity |

| Benzothiazole sulfonamides | General class | Diuretic | Varying substituents affect activity |

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

- Diuretic Activity : Preliminary research indicated that certain derivatives could enhance diuresis compared to traditional diuretics like acetazolamide .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with fluorochloroaniline derivatives to form the benzothiazole core. A critical step is the sulfonamide coupling, which requires precise control of temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF) to prevent side reactions. Intermediate purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Yield optimization may involve adjusting stoichiometric ratios of reactants, such as using 1.2 equivalents of sulfonyl chloride to ensure complete substitution .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the ethyl and sulfonamide groups. Mass spectrometry (ESI-TOF) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and compare peak areas over time. For long-term storage, recommend desiccated environments at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger) to model interactions with target proteins (e.g., α-glucosidase for antidiabetic studies). Pair this with density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Validate predictions with in vitro assays, such as enzyme inhibition kinetics .

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

- Methodological Answer : Introduce substituents at the N-ethyl or sulfonamide positions to modulate steric and electronic effects. For example, replacing the ethyl group with a bulkier alkyl chain may improve binding to hydrophobic enzyme pockets. Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions and evaluate IC₅₀ values in dose-response assays .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

- Methodological Answer : Perform meta-analysis of existing data to identify variables such as assay protocols (e.g., cell line specificity) or compound purity. Replicate studies under standardized conditions, including positive controls (e.g., metformin for antidiabetic assays). Use statistical tools (ANOVA with post-hoc tests) to quantify variability and validate significance thresholds .

Q. How can hybrid computational-experimental workflows accelerate the discovery of novel derivatives?

- Methodological Answer : Integrate quantum mechanical calculations (Gaussian 09) to predict reaction pathways, followed by robotic high-throughput screening (HTS) to test synthetic feasibility. Machine learning models (e.g., Random Forest) trained on existing SAR data can prioritize candidates for synthesis. Validate top candidates with in vivo pharmacokinetic studies .

Q. What strategies mitigate interference from byproducts during biological activity assays?

- Methodological Answer : Employ orthogonal purification techniques (e.g., preparative HPLC coupled with LC-MS) to isolate the target compound. Use counter-screens to identify off-target effects of impurities. For cell-based assays, include vehicle controls and dose-escalation experiments to distinguish compound-specific activity from artifacts .

Methodological Notes

- Data Sources : Reliable data should be cross-referenced from peer-reviewed journals, EPA DSSTox, and CAS Common Chemistry. Avoid non-academic platforms like BenchChem .

- Ethical Compliance : Adhere to safety protocols (e.g., OSHA guidelines) for handling sulfonamide derivatives, including proper ventilation and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.